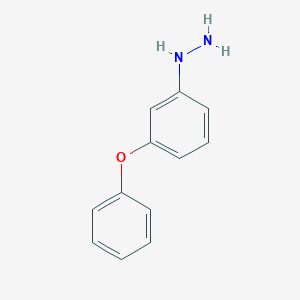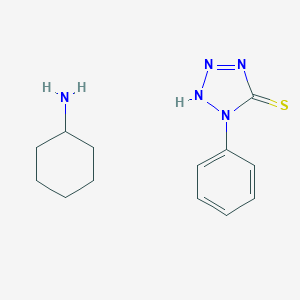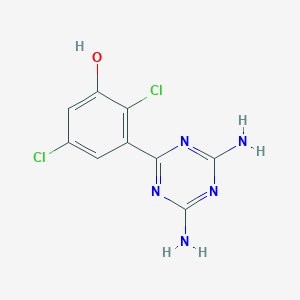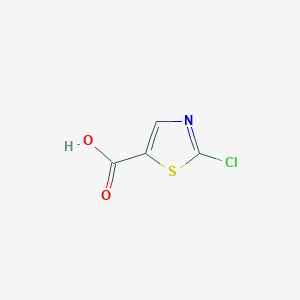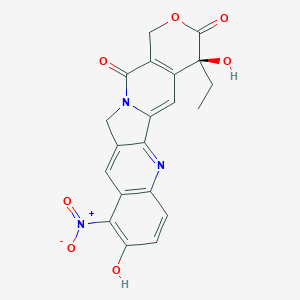![molecular formula C8H7ClN2S B012014 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 108831-68-1](/img/structure/B12014.png)
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with a variety of reagents. One study reports the preparation of a variety of novel thieno[2,3-d]pyrimidine derivatives, showcasing the versatility of this core structure as a scaffold for further chemical modifications to explore radioprotective and antitumor activities (Alqasoumi et al., 2009).
Molecular Structure Analysis
Studies focusing on the molecular structure of thieno[2,3-d]pyrimidines reveal that these compounds can assume planar conformations, which are significant for their biological activities. The planarity and electronic distribution within these molecules play a crucial role in their interaction with biological targets (Rajam et al., 2017).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with different substituents. These reactions are crucial for tailoring the compound's properties for specific applications, including the development of new pharmaceuticals (Alqasoumi et al., 2009).
Physical Properties Analysis
The physical properties of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and formulation. These properties are influenced by the compound's molecular structure and can be studied using techniques like X-ray crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine in synthetic chemistry and pharmaceutical research. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the synthesis of more complex thieno[2,3-d]pyrimidine derivatives (Alqasoumi et al., 2009).
Aplicaciones Científicas De Investigación
Application in Pharmaceutical Research
- Scientific Field: Pharmaceutical Research
- Summary of the Application: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is used as an intermediate in pharmaceutical research .
- Methods of Application: While the specific methods of application or experimental procedures are not detailed, it is generally used in the synthesis of more complex compounds .
- Results or Outcomes: The outcomes of its use would depend on the specific pharmaceutical compound being synthesized .
Application in Anti-Inflammatory Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidines, including 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their anti-inflammatory activities .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Antiviral Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Condensed pyrimidines, which include 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, are key structural fragments of antiviral agents .
- Methods of Application: The Dimroth rearrangement is used in the synthesis of these condensed pyrimidines .
- Results or Outcomes: The specific outcomes would depend on the antiviral compound being synthesized .
Application in Antioxidant Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidines, including 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their antioxidant activities .
- Methods of Application: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Application in Anticancer Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Thienopyrimidine derivatives, which include 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their anticancer effects .
- Methods of Application: The anticancer effects of thienopyrimidines are attributed to their inhibitory response versus various enzymes and pathways .
- Results or Outcomes: The specific outcomes would depend on the anticancer compound being synthesized .
Application in Antibacterial Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Synthetic thiophene derivatives, including 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their antibacterial activities .
- Methods of Application: The antibacterial effects of these compounds are attributed to their inhibitory response versus various bacterial strains .
- Results or Outcomes: Among all the synthesized derivatives, some showed greater inhibitory effect against the organisms used .
Application in Antifungal Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidines, including 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their antifungal activities .
- Methods of Application: The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Application in Antituberculosis Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidines, including 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their antituberculosis activities .
- Methods of Application: The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .
Application in Enzyme Inhibition Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Thienopyrimidine derivatives, which include 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their effects on enzyme inhibition .
- Methods of Application: The enzyme inhibition effects of thienopyrimidines are attributed to their inhibitory response versus various enzymes and pathways .
- Results or Outcomes: The specific outcomes would depend on the enzyme being targeted .
Propiedades
IUPAC Name |
4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBKTVPACQCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302738 | |
| Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
CAS RN |
108831-68-1 | |
| Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



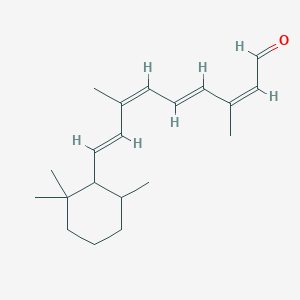
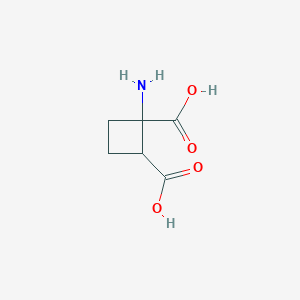
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
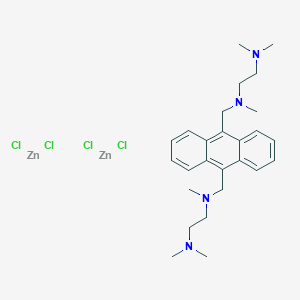
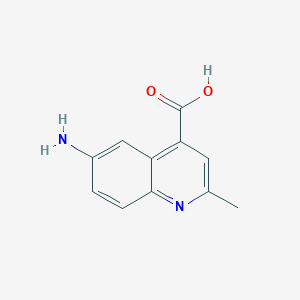
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
